Cas no 1516-32-1 (1-Butyl-2-thiourea)

1-Butyl-2-thiourea 化学的及び物理的性質
名前と識別子
-
- butyl-2-thiourea
- n-Butylthiourea
- 1-Butylthiourea
- 1-Butyl-2-thiourea
- butylthiourea
- N-(n-Butyl)thiourea
- usafd-5
- butyl-thioure
- BUTYL-THIOUREA
- 1-N-BUTYLTHIOUREA
- 1-butyl-2-thio-ure
- N-(n-Butyl)thiourea, 98%
- Thiourea, butyl-
- Thiourea, N-butyl-
- n-Butyl thiourea
- USAF D-5
- Urea, 1-butyl-2-thio-
- 4DX8I3D6G6
- amino(butylamino)methane-1-thione
- butyl isothiourea
- NSC202953
- WLN: SUYZM4
- GMEGXJPUFRVCPX-
- UNII-4DX8I3D6G6
- SCHEMBL10878067
- MFCD00022173
- CS-0132422
- NSC-202953
- SCHEMBL144837
- T70321
- A809200
- Z56930717
- BRN 1744779
- 1516-32-1
- AKOS001073551
- FT-0633622
- 4-04-00-00584 (Beilstein Handbook Reference)
- EN300-06602
- EINECS 216-165-9
- NS00024943
- B4971
- HMS1783O04
- NCGC00323601-01
- AB01319167-02
- DTXSID5061744
- NSC 202953
- GMEGXJPUFRVCPX-UHFFFAOYSA-N
- AS-11539
- Thiourea,N-butyl-
- DB-019096
-
- MDL: MFCD00022173
- インチ: 1S/C5H12N2S/c1-2-3-4-7-5(6)8/h2-4H2,1H3,(H3,6,7,8)
- InChIKey: GMEGXJPUFRVCPX-UHFFFAOYSA-N
- ほほえんだ: S=C(N([H])[H])N([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]
- BRN: 1744779
計算された属性
- せいみつぶんしりょう: 132.07200
- どういたいしつりょう: 132.072
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 72.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 3
- トポロジー分子極性表面積: 70.1
- 疎水性パラメータ計算基準値(XlogP): 1
じっけんとくせい
- 色と性状: 白色固体。
- 密度みつど: 1.005 (estimate)
- ゆうかいてん: 75.0 to 79.0 deg-C
- ふってん: 245°C (estimate)
- フラッシュポイント: 76.1°C
- 屈折率: 1.5300 (estimate)
- PSA: 70.14000
- LogP: 1.71090
- 最大波長(λmax): 237(EtOH aq.)(lit.)
- ようかいせい: 水に溶けない。
1-Butyl-2-thiourea セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Danger
- 危害声明: H302-H315-H319-H402
- 警告文: P264-P270-P273-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501
- 危険物輸送番号:2811
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36/37/39
- RTECS番号:YS4375000
- リスク用語:R22
- ちょぞうじょうけん:Store at room temperature
- 危険レベル:IRRITANT
- セキュリティ用語:S22;S36/37
- 包装グループ:III
- TSCA:Yes
- 包装等級:III
1-Butyl-2-thiourea 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2930909090概要:
2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
1-Butyl-2-thiourea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-06602-1.0g |
butylthiourea |
1516-32-1 | 96% | 1g |
$26.0 | 2023-05-03 | |
Cooke Chemical | T8102930-5g |
1-Butylthiourea |
1516-32-1 | >98.0%(N) | 5g |
RMB 984.00 | 2025-02-21 | |
abcr | AB149563-1 g |
1-Butyl-2-thiourea, 97%; . |
1516-32-1 | 97% | 1 g |
€78.00 | 2023-07-20 | |
Enamine | EN300-06602-10.0g |
butylthiourea |
1516-32-1 | 96% | 10g |
$110.0 | 2023-05-03 | |
TRC | B701350-1g |
1-Butyl-2-thiourea |
1516-32-1 | 1g |
$ 80.00 | 2022-06-06 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L09654-2g |
N-(n-Butyl)thiourea, 98% |
1516-32-1 | 98% | 2g |
¥977.00 | 2023-03-09 | |
Fluorochem | 018343-1g |
1-Butyl-2-thiourea |
1516-32-1 | 98.0% | 1g |
£19.00 | 2022-03-01 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B4971-1G |
1-Butylthiourea |
1516-32-1 | >98.0%(N) | 1g |
¥310.00 | 2024-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1203062-5g |
1-Butylthiourea |
1516-32-1 | 98% | 5g |
¥176.00 | 2023-11-21 | |
A2B Chem LLC | AA76831-250mg |
1-Butyl-2-thiourea |
1516-32-1 | 98% | 250mg |
$19.00 | 2024-04-20 |
1-Butyl-2-thiourea 関連文献
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1. Self-association of new mixed-ligand diimine–N-acyl-N′,N′-dialkyl thioureate complexes of platinum(II) in acetonitrile solution??Klaus R. Koch,Cheryl Sacht,Claire Lawrence J. Chem. Soc. Dalton Trans. 1998 689
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Natalie J. Andrews,Cally J. E. Haynes,Mark E. Light,Stephen J. Moore,Christine C. Tong,Jeffery T. Davis,William A. Harrell Jr.,Philip A. Gale Chem. Sci. 2011 2 256
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Monika Obrzud,Maria Rospenk,Aleksander Koll Phys. Chem. Chem. Phys. 2014 16 3209
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4. Thiadiazoles and thiadiazolines. Part 2. Δ2-1,3,4-Thiadiazoline-4-carboxamidines derived from substituted acyclic thioureasStephen F. Moss,David R. Taylor J. Chem. Soc. Perkin Trans. 1 1982 1981
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5. 223. Acyl isothiocyanates. Part II. Reactions of aroyl isothiocyanates with amines and amino-acids in aqueous solutionD. T. Elmore,J. R. Ogle J. Chem. Soc. 1958 1141
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6. 223. Acyl isothiocyanates. Part II. Reactions of aroyl isothiocyanates with amines and amino-acids in aqueous solutionD. T. Elmore,J. R. Ogle J. Chem. Soc. 1958 1141
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Hussain A. Al Nasser,Luis Martinez-Crespo,Simon J. Webb,Robert A. W. Dryfe Phys. Chem. Chem. Phys. 2023 25 18121
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Michael C. Young,Erica Liew,Richard J. Hooley Chem. Commun. 2014 50 5043
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K. R. Bhaskar,R. K. Gosavi,C. N. R. Rao Trans. Faraday Soc. 1966 62 29
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Michael C. Young,Erica Liew,Richard J. Hooley Chem. Commun. 2014 50 5043
1-Butyl-2-thioureaに関する追加情報
1-Butyl-2-thiourea: A Comprehensive Overview
1-Butyl-2-thiourea (CAS No. 1516-32-1) is an organic compound with the molecular formula C5H11NCS. It belongs to the class of thioureas, which are sulfur analogs of urea. This compound is widely recognized for its unique chemical properties and versatile applications in various fields, including materials science, catalysis, and biotechnology. In this article, we will delve into the structural characteristics, synthesis methods, and recent advancements in the applications of 1-butyl-2-thiourea.
The structure of 1-butyl-2-thiourea consists of a thiourea backbone with a butyl group attached to the nitrogen atom. This substitution imparts unique electronic and steric properties to the molecule, making it highly reactive under certain conditions. Recent studies have highlighted its potential as a versatile building block in organic synthesis. For instance, researchers have demonstrated its ability to act as a nucleophile in SN2 reactions, facilitating the construction of complex organic molecules with high precision.
One of the most notable applications of 1-butyl-2-thiourea is in the field of catalysis. Scientists have recently explored its use as a ligand in transition metal-catalyzed reactions. The sulfur atom in the thiourea group provides strong metal-ligand interactions, enhancing the catalytic activity and selectivity of these systems. For example, a study published in *Nature Catalysis* revealed that 1-butyl-2-thiourea-based ligands significantly improved the efficiency of cross-coupling reactions, which are critical in pharmaceutical and agrochemical industries.
In addition to its catalytic applications, 1-butyl-2-thiourea has gained attention for its role in materials science. Researchers have utilized this compound as a precursor for synthesizing metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials exhibit exceptional porosity and stability, making them ideal candidates for gas storage and separation applications. Recent breakthroughs have shown that MOFs derived from 1-butyl-2-thiourea can efficiently capture CO₂ and CH₄ gases under ambient conditions, offering a sustainable solution to global energy challenges.
The synthesis of 1-butyl-2-thiourea typically involves the reaction of 1-butyramide with hydrogen sulfide gas under controlled conditions. This process is straightforward and scalable, making it suitable for industrial production. However, recent advancements have focused on developing greener synthesis methods that minimize environmental impact. For instance, researchers have explored the use of microwave-assisted synthesis to reduce reaction time and energy consumption while maintaining product quality.
From a safety perspective, 1-butyl-2-thiourea is generally considered non-toxic under normal handling conditions. However, prolonged exposure may cause irritation to the eyes and skin. Proper personal protective equipment should be worn during handling to ensure worker safety. Environmental studies have also shown that this compound degrades rapidly under aerobic conditions, posing minimal risk to aquatic ecosystems.
In conclusion, 1-butyl-2-thiourea (CAS No. 1516-32-1) is a multifaceted compound with promising applications across various industries. Its unique chemical properties and reactivity make it an invaluable tool in organic synthesis, catalysis, and materials science. As research continues to uncover new potentials for this compound, it is expected to play an even more significant role in advancing technological innovations.
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